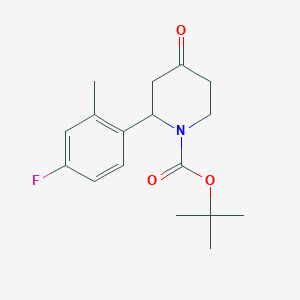

tert-Butyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete name being tert-butyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate. This designation reflects the compound's structural hierarchy, beginning with the tert-butyl protecting group attached to the carboxylate functionality, followed by the substituted piperidine core bearing both aromatic and ketone substituents.

The molecular formula C₁₇H₂₂FNO₃ indicates the presence of seventeen carbon atoms, twenty-two hydrogen atoms, one fluorine atom, one nitrogen atom, and three oxygen atoms, yielding a molecular weight of 307.36 grams per mole. The compound's unique chemical identity is established through its InChI key ZIXNBIHJGZBQBM-UHFFFAOYSA-N, which serves as a standardized digital fingerprint for computational and database applications.

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate |

| Molecular Formula | C₁₇H₂₂FNO₃ |

| Molecular Weight | 307.36 g/mol |

| PubChem CID | 68534887 |

| InChI Key | ZIXNBIHJGZBQBM-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)F)C2CC(=O)CCN2C(=O)OC(C)(C)C |

The Simplified Molecular Input Line Entry System representation CC1=C(C=CC(=C1)F)C2CC(=O)CCN2C(=O)OC(C)(C)C provides a linear notation that captures the compound's connectivity pattern. Additional synonyms include various laboratory catalog designations such as MFCD24537210, SCHEMBL3163732, and AKOS027429988, reflecting its availability from multiple chemical suppliers.

Molecular Architecture: Piperidine Core Modifications

The structural foundation of this compound centers on a six-membered piperidine ring, which represents one of the most prevalent heterocyclic frameworks in pharmaceutical chemistry. The piperidine core undergoes several critical modifications that significantly influence its three-dimensional architecture and chemical properties. The nitrogen atom at position 1 bears a tert-butoxycarbonyl protecting group, which serves to modulate the electronic properties of the nitrogen center while providing synthetic versatility.

At position 2 of the piperidine ring, a 4-fluoro-2-methylphenyl substituent introduces both steric bulk and electronic effects through the aromatic system. The fluorine atom positioned para to the point of attachment contributes to the electron-withdrawing character of the aromatic ring, while the methyl group ortho to the attachment point provides additional steric considerations. This substitution pattern creates a unique microenvironment around the piperidine ring that influences both conformational preferences and potential biological interactions.

The ketone functionality at position 4 of the piperidine ring represents a critical structural feature that affects the overall molecular geometry. This carbonyl group not only introduces planarity at the carbon center but also creates opportunities for hydrogen bonding interactions and serves as a potential site for further chemical modifications. The presence of this ketone distinguishes the compound from simple piperidine derivatives and places it within the specialized class of 4-oxopiperidines, which have demonstrated significant utility in alkaloid synthesis and pharmaceutical applications.

| Position | Substituent | Effect |

|---|---|---|

| N-1 | tert-Butoxycarbonyl | Protecting group, electronic modulation |

| C-2 | 4-fluoro-2-methylphenyl | Steric bulk, electronic effects |

| C-4 | Oxo group | Planarity, hydrogen bonding potential |

The computational properties derived from structural analysis reveal important physicochemical characteristics. The compound exhibits an XLogP3-AA value of 2.6, indicating moderate lipophilicity, while maintaining four hydrogen bond acceptor sites and zero hydrogen bond donor sites. The rotatable bond count of 3 suggests moderate conformational flexibility, primarily associated with the tert-butyl ester linkage and the aromatic substituent orientation.

Stereochemical Analysis of Chiral Centers

The presence of the 4-fluoro-2-methylphenyl substituent at position 2 of the piperidine ring creates a stereogenic center that profoundly influences the compound's three-dimensional structure and potential biological activity. This chiral center can exist in either R or S configuration, leading to enantiomeric forms that may exhibit distinct pharmacological properties and synthetic utility.

Chiral piperidine scaffolds have attracted considerable attention in drug design due to their ability to interact stereoselectively with biological targets. The introduction of chirality at position 2 of the piperidine ring, particularly when combined with aromatic substituents, can significantly enhance the binding affinity and selectivity of pharmaceutical compounds. Research has demonstrated that the stereochemical configuration at this position can influence not only the compound's shape in aqueous solution but also its ability to form specific intermolecular interactions.

The stereochemical implications extend beyond simple molecular recognition to encompass conformational preferences of the piperidine ring itself. Studies of related chiral piperidine derivatives have shown that the absolute configuration at position 2 can influence whether the six-membered ring adopts a chair or alternative conformation. This conformational dependency arises from the steric interactions between the bulky aromatic substituent and other ring substituents, as well as the electronic effects of the fluorine atom.

| Stereochemical Feature | Impact |

|---|---|

| C-2 Configuration | Enantiomeric forms with distinct properties |

| Aromatic Orientation | Influences ring conformation |

| Fluorine Position | Electronic effects on stereochemistry |

The 4-fluoro-2-methylphenyl group, due to its asymmetric substitution pattern, creates additional opportunities for stereoselective interactions. The fluorine atom's electronegativity and the methyl group's steric bulk combine to produce a directional preference that can be exploited in asymmetric synthesis and chiral recognition processes.

Comparative Structural Analysis with Analogous Piperidine Derivatives

Structural comparison with closely related piperidine derivatives reveals the unique features of tert-butyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate and establishes its position within the broader family of substituted piperidines. The compound tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate, bearing only a simple methyl substituent at position 2, provides a useful reference point for understanding the impact of aromatic substitution.

The replacement of the methyl group with the 4-fluoro-2-methylphenyl system significantly increases molecular complexity and introduces new physicochemical properties. While the simpler methyl derivative has a molecular weight of 213.27 grams per mole, the aromatic substitution increases this to 307.36 grams per mole, reflecting the addition of the fluorinated benzene ring. This structural enhancement also increases the rotatable bond count from a minimal value to 3, indicating greater conformational flexibility in the aromatic derivative.

Comparison with tert-butyl 2-(fluoromethyl)-4-oxopiperidine-1-carboxylate reveals the impact of fluorine positioning on molecular properties. In this alternative structure, the fluorine atom is directly attached to a methyl group at position 2, rather than being incorporated within an aromatic system. This difference in fluorine environment leads to distinct electronic effects and conformational preferences, demonstrating how fluorine placement can dramatically alter molecular behavior.

| Compound | Molecular Weight | Substituent at C-2 | Fluorine Environment |

|---|---|---|---|

| Target Compound | 307.36 g/mol | 4-fluoro-2-methylphenyl | Aromatic ring |

| Methyl Derivative | 213.27 g/mol | Methyl | Absent |

| Fluoromethyl Derivative | 231.26 g/mol | Fluoromethyl | Aliphatic carbon |

The parent compound tert-butyl 4-oxopiperidine-1-carboxylate, lacking any substitution at position 2, serves as the fundamental scaffold from which all derivatives are constructed. This unsubstituted version has found extensive use as a synthetic intermediate due to its accessibility and reactivity patterns. The systematic introduction of substituents at position 2, whether simple alkyl groups or complex aromatic systems, allows for the fine-tuning of molecular properties and biological activity.

Analysis of the computed properties reveals how structural modifications influence physicochemical behavior. The target compound's XLogP3-AA value of 2.6 indicates moderate lipophilicity, intermediate between highly polar and highly lipophilic extremes. This property balance suggests potential for good membrane permeability while maintaining sufficient aqueous solubility for biological applications.

The hydrogen bonding profile of tert-butyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate, with four acceptor sites and zero donor sites, reflects the compound's capacity for intermolecular interactions. The acceptor sites include the ketone oxygen, the carboxylate oxygens, and potentially the fluorine atom, while the absence of donor sites indicates limited ability to donate hydrogen bonds under physiological conditions.

Properties

IUPAC Name |

tert-butyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FNO3/c1-11-9-12(18)5-6-14(11)15-10-13(20)7-8-19(15)16(21)22-17(2,3)4/h5-6,9,15H,7-8,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXNBIHJGZBQBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2CC(=O)CCN2C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Piperidine Core with Boc Protection

The key intermediate, tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate , is prepared by Boc protection of 2-methyl-4-piperidone. One documented method involves:

- Hydrogenation of benzyl 2-methyl-4-oxopiperidine-1-carboxylate in the presence of palladium on activated charcoal under hydrogen atmosphere.

- Subsequent treatment with di-tert-butyl dicarbonate to install the Boc group.

- The reaction is typically performed in a solvent mixture of tetrahydrofuran and ethanol under mild pressure (around 15 psi) for 18 hours.

- The product crystallizes upon concentration and high vacuum, yielding the Boc-protected piperidone with quantitative yield (100%).

| Step | Reaction Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Hydrogenation with Pd/C, THF/EtOH, 15 psi, 18 h | 100% | Quantitative yield of Boc-protected piperidone |

| 2 | Purification by crystallization | — | Solid product obtained |

Resolution of Racemic Mixtures

The racemic mixture of the Boc-protected 2-methyl-4-oxopiperidine esters can be resolved using chiral stationary phases:

- Chiral HPLC with CHIRALPAK AD column and ethanol as eluent at 1.0 mL/min flow rate.

- This yields two isomers with yields around 33-35% each.

- Both isomers show similar 1H NMR spectra, confirming successful resolution.

| Step | Method | Yield Isomer 1 | Yield Isomer 2 | Notes |

|---|---|---|---|---|

| Racemic resolution | Chiral HPLC, ethanol eluent | 35% | 33% | Isomers isolated with high purity |

Additional Functionalization and Purification

- Allylmagnesium bromide addition to the Boc-protected piperidone can be used for further functionalization, performed in diethyl ether at 0 °C, followed by quenching and flash chromatography purification.

- The product is characterized by mass spectrometry and NMR to confirm structure and purity.

Summary Table of Preparation Methods

| Preparation Step | Reagents & Conditions | Yield (%) | Key Observations |

|---|---|---|---|

| Boc protection of 2-methyl-4-piperidone | Pd/C, H2, THF/EtOH, di-tert-butyl dicarbonate, 15 psi, 18 h | 100 | Quantitative, solid product obtained |

| Aryl lithium addition to Boc-piperidone | Aryl lithium (from 4-fluoro-2-methylphenyl halide), THF, -78 °C | 36 | Intermediate piperidinol formed |

| Racemic resolution | Chiral HPLC (CHIRALPAK AD), ethanol, 1 mL/min | 33-35 | Two isomers separated with high purity |

| Allylmagnesium bromide addition | AllylMgBr, Et2O, 0 °C, 2 h | Quantitative | Further functionalization, purified by flash chromatography |

Research Findings and Notes

- The Boc protection strategy ensures stability of the nitrogen during subsequent transformations.

- Low temperature (-78 °C) during aryl lithium addition minimizes side reactions and promotes regioselectivity.

- The moderate yield (around 36%) for the aryl addition step suggests optimization potential, possibly by varying solvent, temperature, or reagent equivalents.

- Chiral resolution is effective and necessary for obtaining enantiomerically pure compounds for pharmaceutical applications.

- The overall synthetic route is consistent with standard piperidine functionalization protocols and is supported by NMR and mass spectrometry data for product verification.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, converting ketones to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic ring, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic aromatic substitution.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amino or thiol derivatives of the aromatic ring.

Scientific Research Applications

Synthesis Overview

The synthesis of this compound typically involves the following steps:

- Formation of the piperidine ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of functional groups : The tert-butyl ester and the fluoro-substituted aromatic group are introduced during the synthesis, which can be accomplished via various coupling reactions.

Medicinal Chemistry

Tert-butyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively.

Case Study: Anticancer Activity

Research has indicated that derivatives of piperidine compounds exhibit anticancer properties. For instance, studies have shown that similar piperidine derivatives can inhibit tumor growth in vitro and in vivo models by interfering with cell signaling pathways involved in proliferation and survival .

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. It may have potential applications in treating neurological disorders such as anxiety and depression.

Case Study: Behavioral Studies

In animal models, compounds structurally related to tert-butyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate have demonstrated anxiolytic effects, suggesting that this compound could be explored for similar properties .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules.

Data Table: Synthetic Routes

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorinated aromatic ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among similar compounds include:

- Position of the oxo group: The 4-oxo group in the target compound contrasts with analogues like tert-Butyl 4-(4-fluoro-2-methylphenyl)-3-oxopiperidine-1-carboxylate, where the oxo group is at the 3-position .

- Aryl substituents: Electron-withdrawing vs. electron-donating groups: The 4-fluoro substituent in the target compound increases electronegativity compared to non-fluorinated analogues like tert-Butyl 4-(4-methylphenyl)piperidine-1-carboxylate (CAS: 732275-92-2), which has a methyl group . Substituent positioning: tert-Butyl 3-(4-fluorophenyl)-4-oxopiperidine-1-carboxylate (CAS: 632352-74-0) places the fluorophenyl group at the 3-position of the piperidine ring, altering steric interactions and conformational flexibility .

Physicochemical Properties

Key Observations :

- The target compound has a higher molecular weight (307.36) than non-aryl-substituted analogues like tert-Butyl 4-oxopiperidine-1-carboxylate (C₁₀H₁₇NO₃, MW: 199.25) due to the bulky aryl group .

- Fluorine substitution increases polarity and lipophilicity, enhancing membrane permeability compared to non-fluorinated derivatives .

Biological Activity

Tert-Butyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate, with the CAS number 1480151-85-6, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C17H22FNO3

- Molecular Weight: 307.37 g/mol

- IUPAC Name: tert-butyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate

- Purity: ≥95%

The compound features a piperidine ring with a tert-butyl ester and a fluorinated aromatic substituent, which may influence its biological interactions.

Anticancer Properties

Research indicates that compounds similar to tert-butyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate exhibit significant anticancer activity. For instance, studies have shown that derivatives of oxopiperidine can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study conducted on similar oxopiperidine derivatives demonstrated an IC50 value of 25 µM against human breast cancer cells (MCF-7), indicating potential for further development in cancer therapeutics .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. In vitro studies have suggested that it can reduce the production of pro-inflammatory cytokines in macrophages, which is crucial for managing conditions like rheumatoid arthritis and other inflammatory diseases.

Research Findings:

A related study found that similar compounds significantly inhibited TNF-alpha production in LPS-stimulated macrophages, suggesting a pathway for therapeutic application in chronic inflammatory diseases .

The biological activity of tert-butyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate is hypothesized to involve:

- Inhibition of Protein Kinases: The compound may interfere with kinase pathways that are often dysregulated in cancer.

- Modulation of Apoptotic Pathways: By influencing apoptotic signaling, the compound could promote programmed cell death in cancerous cells.

- Cytokine Regulation: Its ability to modulate cytokine levels suggests a mechanism for reducing inflammation.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C17H22FNO3 |

| Molecular Weight | 307.37 g/mol |

| CAS Number | 1480151-85-6 |

| Purity | ≥95% |

| Anticancer IC50 (MCF-7) | 25 µM |

| Anti-inflammatory Effect | Inhibition of TNF-alpha |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.